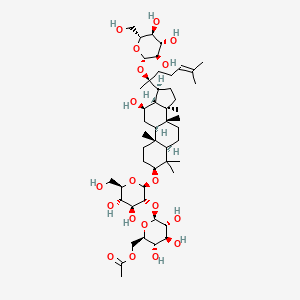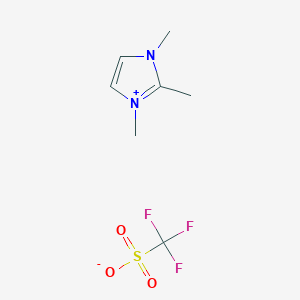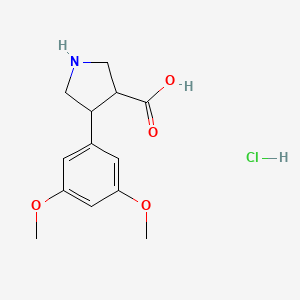
4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride is a chemical compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring substituted with a 3,5-dimethoxyphenyl group and a carboxylic acid moiety, forming a hydrochloride salt.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as a substituted phenylacetic acid, the pyrrolidine ring is formed through cyclization reactions.
Substitution with Dimethoxyphenyl Group:
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
化学反应分析
Types of Reactions
4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but may include reagents like halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry
In chemistry, 4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of pyrrolidine derivatives on biological systems. It can serve as a model compound for investigating the interactions between small molecules and biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs targeting specific pathways or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new materials with specific characteristics.
作用机制
The mechanism of action of 4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.
相似化合物的比较
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
- 4-(3,5-Dimethoxyphenyl)pyrrolidine-2-carboxylic acid;hydrochloride
- 4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxamide;hydrochloride
Uniqueness
4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride is unique due to its specific substitution pattern on the aromatic ring and the position of the carboxylic acid group on the pyrrolidine ring. These features confer distinct chemical and biological properties, making it valuable for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C13H18ClNO4 |
|---|---|
分子量 |
287.74 g/mol |
IUPAC 名称 |
4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H17NO4.ClH/c1-17-9-3-8(4-10(5-9)18-2)11-6-14-7-12(11)13(15)16;/h3-5,11-12,14H,6-7H2,1-2H3,(H,15,16);1H |
InChI 键 |
OJGRKXAUSQAEFU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)C2CNCC2C(=O)O)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


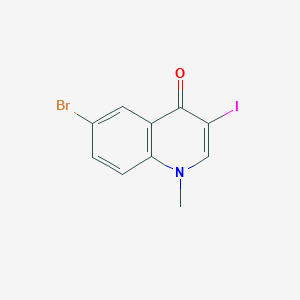
![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[4-[4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B12096362.png)
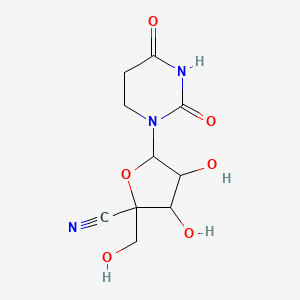

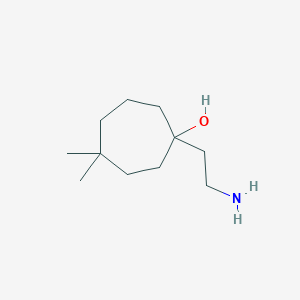


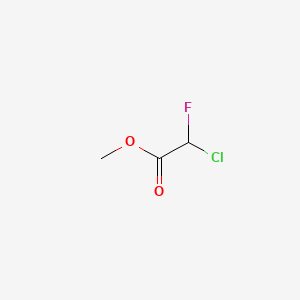

![2-[2-(Cyclopentylamino)ethoxy]ethan-1-ol](/img/structure/B12096413.png)


